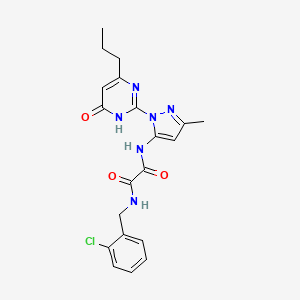
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, also known as DPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DPT belongs to the class of drugs known as designer drugs, which are synthetic compounds that are designed to mimic the effects of other drugs.
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
A novel series of pyrrolidine linked to 1,2,3-triazole derivatives, including compounds structurally related to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, were synthesized. These compounds demonstrated significant in vitro anti-proliferative activities against human prostate cancer cells. One compound showed a notable anti-proliferative potential, indicating a potential application in cancer research and therapy (Ince et al., 2020).
Novel Reaction Pathways in Peptide Synthesis
Compounds related to this compound have been utilized in peptide synthesis. A study exploring novel reaction pathways for peptide coupling agents showed the potential of these compounds in creating 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, which are valuable in peptide synthesis (Lakshman et al., 2014).
Catalysis in Asymmetric Michael Addition
A derivative of this compound was used as an organocatalyst in the asymmetric Michael addition reaction. This study highlights its potential role in catalysis, particularly in asymmetric synthesis, which is crucial in pharmaceutical and fine chemical industries (Cui Yan-fang, 2008).
Molecular and Crystal Structure Analysis
Research on similar compounds to this compound has included studies on their molecular and crystal structures. These studies provide valuable insights into the structural properties and potential applications in materials science (Dolzhenko et al., 2011).
Antimicrobial and Cytotoxic Activities
Compounds structurally related to the target molecule have shown significant antimicrobial and cytotoxic activities. These properties indicate potential applications in the development of new antimicrobial agents and in assessing their safety profiles (Joshi et al., 2013).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets such as Heat Shock Protein 90 (HSP90) , and acetylcholinesterase , which play crucial roles in cancer and neurodegenerative diseases respectively.
Mode of Action
For instance, some 1,2,3-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Others have been reported to bind to the active site of acetylcholinesterase, inhibiting its activity .
Biochemical Pathways
For example, some 1,2,3-triazole derivatives have been found to inhibit the HSP90 protein, which plays a crucial role in the folding, stability, and function of many client proteins involved in cell growth and survival .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Propriétés
IUPAC Name |
2,2-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-11(2,3)10(16)14-6-4-9(8-14)15-7-5-12-13-15/h5,7,9H,4,6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVYBJMZAGVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)
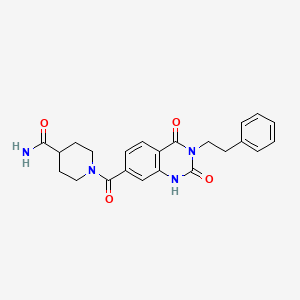
![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)

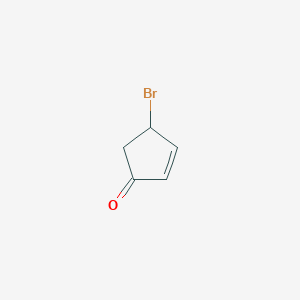
![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)
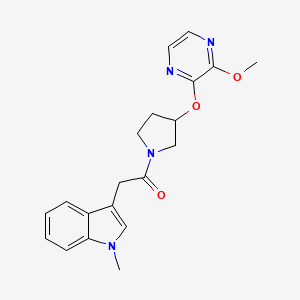

![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)
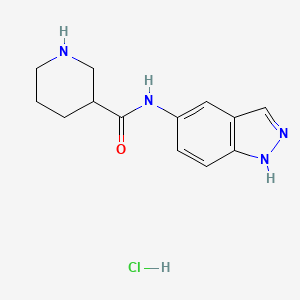
![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)
